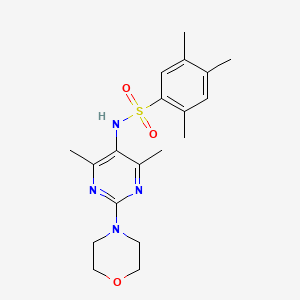

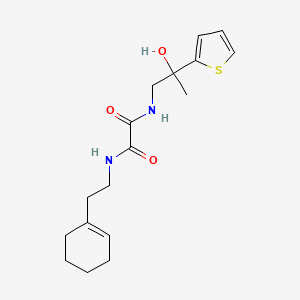

![molecular formula C25H26ClN3O3S2 B2373647 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1216978-36-7](/img/structure/B2373647.png)

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride” is a complex organic compound . It has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a benzyl group, a cyano group, a tetrahydrothieno pyridinyl group, and a tosylpropanamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Scientific Research Applications

Synthesis and Chemical Properties

- N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride is involved in various chemical synthesis processes. One study describes a method for the synthesis of hydroxy-substituted benzo[b]carbazoloquinone cyanamides, highlighting the use of pyridine hydrochloride for chemoselective cleavage of a methyl ether in the presence of an N-cyano group (Knölker & O'sullivan, 1994).

- Another research focuses on the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride using sodium borohydride reduction and debenzylation with hydrogen over palladium on carbon, highlighting the molecule's potential in creating various N6-substituted analogs (Nechayev et al., 2013).

Biological Applications and Pharmacology

- In the field of pharmacology, this compound has been used to explore anticonvulsant activities. A study synthesized novel tetrahydrothieno[3,2-c]pyridines to evaluate their efficacy against N-methyl-D-aspartate (NMDA)-induced seizures in mice, suggesting its potential use in developing anticonvulsant drugs (Ohkubo et al., 1996).

- Additionally, derivatives of tetrahydrothieno[2,3-c]pyridine have shown promising antiproliferative activity against cancer cell lines. A study synthesized compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold and evaluated their effectiveness in inhibiting tubulin polymerization and inducing apoptotic cell death in cancer cells, suggesting its potential as an anticancer agent (Romagnoli et al., 2020).

Additional Research Insights

- Further research has explored the synthesis of related compounds, such as 3- and 6-substituted 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, for their potential as A1 adenosine receptor allosteric modulators and antagonists, indicating a diverse range of pharmacological applications (Aurelio et al., 2009).

Future Directions

properties

IUPAC Name |

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfonylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S2.ClH/c1-18-7-9-20(10-8-18)33(30,31)14-12-24(29)27-25-22(15-26)21-11-13-28(17-23(21)32-25)16-19-5-3-2-4-6-19;/h2-10H,11-14,16-17H2,1H3,(H,27,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPGZTOJMYWCQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-(Triazol-1-yl)ethyl]piperidin-1-yl]sulfonylbenzaldehyde](/img/structure/B2373564.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2373565.png)

![2-[2-[(4-ethoxycarbonylphenyl)carbamoyl]phenyl]benzoic Acid](/img/structure/B2373569.png)

![Methyl 5,5,7,7-tetramethyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2373571.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2373577.png)

![Methyl 2-(4-isopropoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2373584.png)